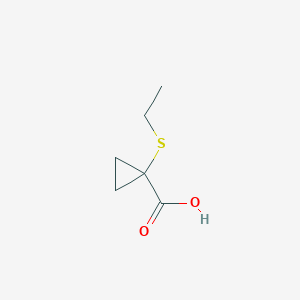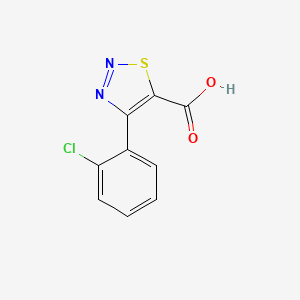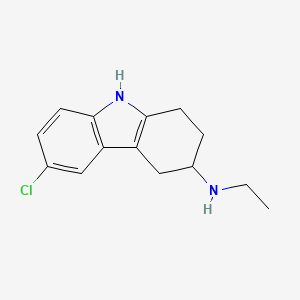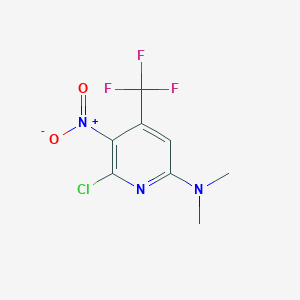
(6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine
説明
(6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine, also known as 6-CN-TFP, is an organofluorine compound that has a wide range of applications in scientific research. It is a versatile organic compound with a unique structure and properties, which make it useful for a variety of purposes. 6-CN-TFP has been used in various areas of scientific research, including biochemistry, pharmacology, and drug discovery.
科学的研究の応用
Ruthenium Nitrosyl Complexes
Ruthenium nitrosyl complexes featuring a nitrogen-rich ligand framework exhibit significant implications for electronic structure and reactivity, particularly in photorelease and scavenging of nitric oxide (NO). The study by Giri et al. (2020) reveals how these complexes facilitate photocleavage of the Ru–NO bond, allowing for controlled release of NO, a molecule of substantial biological relevance, particularly in signaling pathways. The specific interaction and coordination modes of NO within these complexes provide insights into their potential application in NO delivery systems or sensors, showcasing a novel application area for such nitrogen-rich ligand-based complexes (Giri et al., 2020).
Fluorinated Polyamides
Research on fluorinated ortho-linked polyamides derived from non-coplanar structures, like 1,1′-thiobis(2-naphthol), explores the synthesis and characterization of materials with inherent high-performance properties. Shockravi et al. (2011) demonstrate how these polymers exhibit outstanding solubility, thermal stability, and optical properties due to the incorporation of bulky trifluoromethyl and naphthyl substituents. This highlights the compound's role in the development of advanced materials with potential applications in electronics, coatings, and as part of composite materials due to their low refractive indices and high glass-transition temperatures (Shockravi et al., 2011).
Antiprotozoal Activity
The synthesis and antiprotozoal activity study of pyridine thioaryl ethers by Fetisov et al. (2021) illustrate the application of chloro- and nitropyridine derivatives in medicinal chemistry. This study indicates that modifications to the pyridine nucleus, such as the introduction of sulfur-containing derivatives, significantly enhance antiprotozoal activity. The strategic functionalization of the pyridine ring, demonstrated in this research, underlines the compound's versatility in drug development, particularly in the synthesis of compounds with potent biological activities (Fetisov et al., 2021).
Synthesis of Functionalized Pyrazolo[3,4-b]pyridines
The work by Gunasekaran et al. (2014) on l-proline-catalyzed domino reactions underscores the compound's role in organic synthesis, particularly in the construction of highly functionalized pyrazolo[3,4-b]pyridines. This showcases a green chemistry approach to synthesizing nitrogen-containing heterocycles, which are crucial frameworks in pharmaceuticals and agrochemicals. The study highlights the compound's utility in facilitating complex transformations that are efficient, selective, and environmentally friendly (Gunasekaran et al., 2014).
特性
IUPAC Name |
6-chloro-N,N-dimethyl-5-nitro-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O2/c1-14(2)5-3-4(8(10,11)12)6(15(16)17)7(9)13-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSYEVKBJVNWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



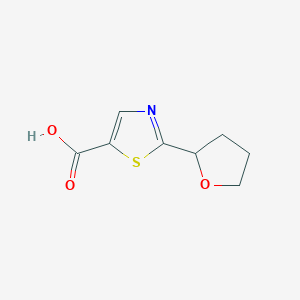
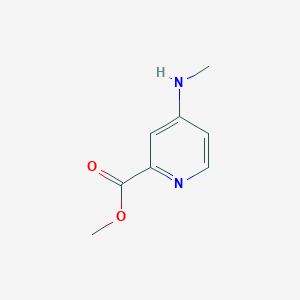
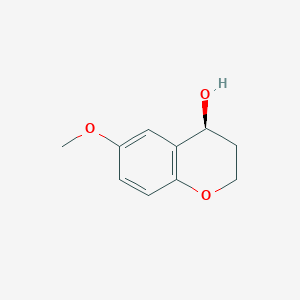
![1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione](/img/structure/B1425398.png)
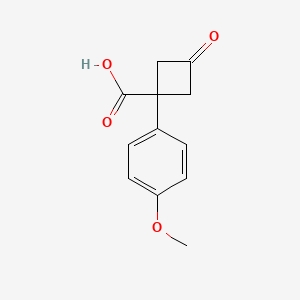
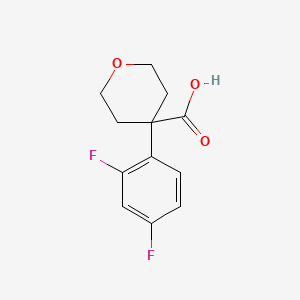
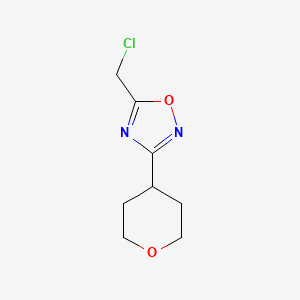
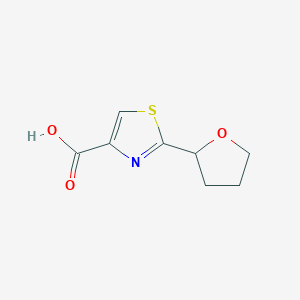
![3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid](/img/structure/B1425407.png)
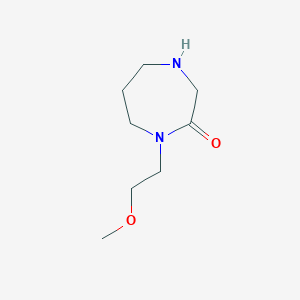
![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425412.png)
